Lipophilicity (logP) Advantage: 1.7–2.6 Log Units Higher than Primary Benzylamine Comparators
The target compound exhibits a predicted logP of 3.83 (ZINC database [1]), substantially higher than 2,6-difluorobenzylamine (logP 2.12, BOC Sciences ) and 3-fluorobenzylamine (logP ~1.2, predicted ). This 1.7–2.6 log-unit increase in lipophilicity arises from the additional benzyl moiety and the cumulative fluorine effect, enhancing membrane permeability and potentially improving CNS penetration for neuroscience targets [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.83 (predicted) |
| Comparator Or Baseline | 2,6-Difluorobenzylamine: 2.12 (predicted); 3-Fluorobenzylamine: ~1.2 (predicted) |
| Quantified Difference | 1.71 log units higher vs. 2,6-difluorobenzylamine; ~2.63 log units higher vs. 3-fluorobenzylamine |
| Conditions | Predicted logP values from ZINC and supplier databases; experimental validation pending |
Why This Matters
Higher logP improves passive membrane permeability and is a critical parameter for hit-to-lead optimization, especially for intracellular or CNS targets where brain penetration is required.
- [1] ZINC Database. ZINC000038070894: Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]-. Available at: https://zinc.docking.org/substances/ZINC000038070894/ (accessed 2026-05-10). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
